Cas no 53777-08-5 ((2S)-2-phenylbutane-2-ol)
(2S)-2-phenylbutane-2-ol structure
Product Name:(2S)-2-phenylbutane-2-ol
CAS No:53777-08-5
MF:C10H14O
MW:150.217563152313
CID:2184477
PubChem ID:11367088
Update Time:2025-04-21
(2S)-2-phenylbutane-2-ol Chemical and Physical Properties
Names and Identifiers
-
- (2S)-2-phenylbutane-2-ol
- XGLHYBVJPSZXIF-JTQLQIEISA-N
- (2S)-2-phenylbutan-2-ol
- 53777-08-5
- DB-309787
- SCHEMBL464008
-
- Inchi: 1S/C10H14O/c1-3-10(2,11)9-7-5-4-6-8-9/h4-8,11H,3H2,1-2H3/t10-/m0/s1
- InChI Key: XGLHYBVJPSZXIF-JTQLQIEISA-N
- SMILES: O[C@](C)(C1C=CC=CC=1)CC
Computed Properties
- Exact Mass: 150.104
- Monoisotopic Mass: 150.104
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 116
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 20.2A^2
- XLogP3: 2.2
(2S)-2-phenylbutane-2-ol Related Literature
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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